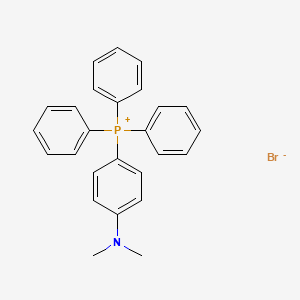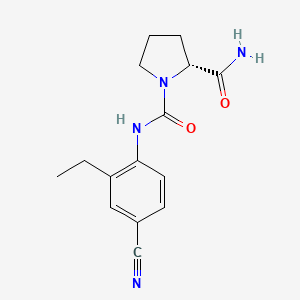
(R)-N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-cyano-2-ethylbenzene and pyrrolidine-1,2-dicarboxylic acid.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Reaction Steps: The key steps involve the formation of the amide bond through condensation reactions, followed by purification processes like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide may involve large-scale reactors, continuous flow processes, and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
®-N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. It could exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, ®-N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide may be investigated for its potential therapeutic effects. It could be a candidate for drug development targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs and affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide: Lacks the ®-configuration, which may affect its biological activity.
N1-(4-Cyano-2-methylphenyl)pyrrolidine-1,2-dicarboxamide: Contains a methyl group instead of an ethyl group, leading to different chemical properties.
N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxylate: An ester derivative with different reactivity.
Uniqueness
®-N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ®-configuration may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H18N4O2 |
|---|---|
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
(2R)-1-N-(4-cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C15H18N4O2/c1-2-11-8-10(9-16)5-6-12(11)18-15(21)19-7-3-4-13(19)14(17)20/h5-6,8,13H,2-4,7H2,1H3,(H2,17,20)(H,18,21)/t13-/m1/s1 |
Clave InChI |
NPHJCVIHGKNSJR-CYBMUJFWSA-N |
SMILES isomérico |
CCC1=C(C=CC(=C1)C#N)NC(=O)N2CCC[C@@H]2C(=O)N |
SMILES canónico |
CCC1=C(C=CC(=C1)C#N)NC(=O)N2CCCC2C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene](/img/structure/B13147207.png)
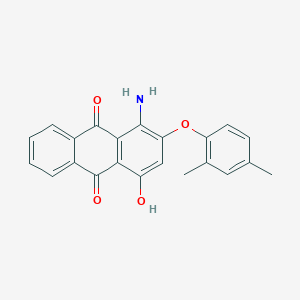


![2-O-benzyl 7-O-tert-butyl 4-O-ethyl (4S,4aR,9aS)-3,4,4a,5,6,8,9,9a-octahydro-1H-pyrido[3,4-d]azepine-2,4,7-tricarboxylate](/img/structure/B13147245.png)
![4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride](/img/structure/B13147256.png)
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13147261.png)
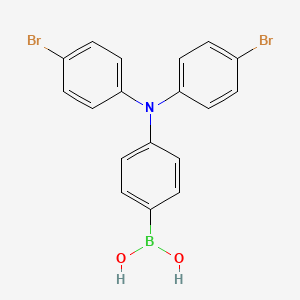

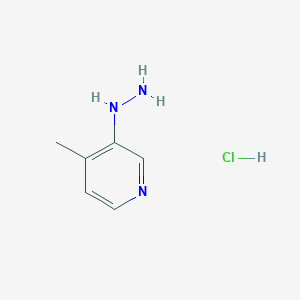
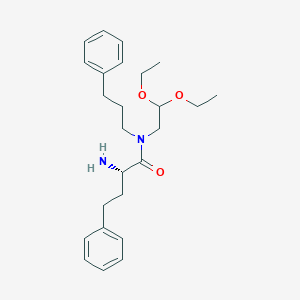
![(R)-6'-(3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-oxo-2H-[1,3'-bipyridin]-4-yl trifluoromethanesulfonate](/img/structure/B13147327.png)

